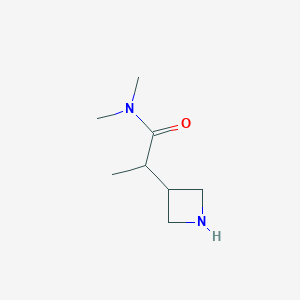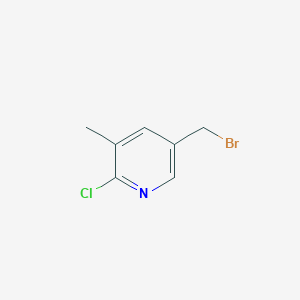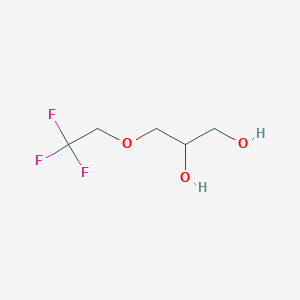
3,6-Difluoro-2-(trifluoromethyl)-benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Difluoro-2-(trifluoromethyl)-benzenamine is a fluorinated aromatic amine It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring, along with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,3,6-trifluoropyridine, with an amine source under basic conditions .
Industrial Production Methods
Industrial production methods for 3,6-Difluoro-2-(trifluoromethyl)-benzenamine may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The choice of reagents, solvents, and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Difluoro-2-(trifluoromethyl)-benzenamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can yield nitro or nitroso derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
3,6-Difluoro-2-(trifluoromethyl)-benzenamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used in the development of fluorinated biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,6-Difluoro-2-(trifluoromethyl)-benzenamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,6-Difluoro-2-(trifluoromethyl)-benzenamine include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of fluorine atoms and a trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions.
Propriétés
Formule moléculaire |
C7H4F5N |
|---|---|
Poids moléculaire |
197.10 g/mol |
Nom IUPAC |
3,6-difluoro-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4F5N/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2H,13H2 |
Clé InChI |
MSRFRWLBWPYYSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)C(F)(F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B12087731.png)



![(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12087750.png)




![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)

![Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12087814.png)

